molecular formula C20H19FN2O2 B2916539 3-(4-butoxy-3-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 882231-94-9

3-(4-butoxy-3-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2916539
CAS No.: 882231-94-9
M. Wt: 338.382
InChI Key: UCBJBSRBZUSZPV-UHFFFAOYSA-N
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Description

3-(4-Butoxy-3-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound characterized by a phenyl group at position 1, a 4-butoxy-3-fluorophenyl substituent at position 3, and a carbaldehyde functional group at position 4 of the pyrazole ring. This compound is synthesized via the Vilsmeier-Haack reaction, a method widely employed for pyrazole carbaldehyde derivatives .

Properties

IUPAC Name

3-(4-butoxy-3-fluorophenyl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c1-2-3-11-25-19-10-9-15(12-18(19)21)20-16(14-24)13-23(22-20)17-7-5-4-6-8-17/h4-10,12-14H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBJBSRBZUSZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-butoxy-3-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a pyrazole ring and various substituents, exhibits properties that may be beneficial for therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, biological interactions, and potential therapeutic implications.

The molecular formula of this compound is C20H19FN2O with a molecular weight of 338.38 g/mol. The compound features a butoxy group and a fluorophenyl substituent, which may enhance its solubility and biological activity compared to other pyrazole derivatives .

Synthesis

The synthesis of this compound involves several key steps, typically starting from simpler pyrazole derivatives. The reactions require careful optimization of conditions to ensure high yield and purity. The synthetic routes often focus on modifying the substituents to enhance the biological activity or pharmacokinetic properties of the final product .

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures to this compound exhibit significant antimicrobial properties. For example, pyrazole derivatives have been reported to show activity against various bacterial strains, including E. coli and Bacillus subtilis. The specific interactions of this compound with microbial targets remain to be fully elucidated .

Anti-inflammatory Effects

Research has shown that pyrazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Compounds structurally related to this compound have demonstrated anti-inflammatory effects comparable to standard drugs like diclofenac sodium in various models .

Antitumor Activity

The potential antitumor activity of this compound is also noteworthy. Studies on related pyrazole derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanisms underlying these effects often involve the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies

Several studies highlight the biological efficacy of compounds related to this compound:

StudyFindings
Farahat et al.Investigated the synthesis and biological activity of various pyrazole derivatives, noting significant antimicrobial and anti-inflammatory properties .
Nagarapu et al.Reported on new pyrazole derivatives with potent anti-inflammatory effects in vivo, suggesting similar potential for this compound .
Burguete et al.Evaluated the anti-tubercular properties of pyrazole derivatives, indicating that structural modifications can enhance efficacy against Mycobacterium tuberculosis strains .

While specific data regarding the mechanism of action for this compound is limited, it is hypothesized that its biological effects may stem from interactions with key enzymes or receptors involved in inflammatory and cancer pathways. Understanding these interactions is crucial for optimizing its pharmacological profile .

Scientific Research Applications

3-(4-butoxy-3-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C20H19FN2OC_{20}H_{19}FN_2O and a molecular weight of 338.38 g/mol. It features a pyrazole ring, a five-membered ring containing two nitrogen atoms, and is characterized by an aldehyde functional group at the 4-position of the pyrazole. The presence of the butoxy and fluorophenyl substituents enhances its potential biological activity and solubility properties, making it a subject of interest in medicinal chemistry and drug development.

Scientific Research Applications

This compound is a versatile material that is used in diverse scientific research. The applications of this compound include:

  • Medicinal Chemistry and Drug Development The compound is a subject of interest in medicinal chemistry and drug development. The presence of the butoxy and fluorophenyl substituents enhances its potential biological activity and solubility properties.
  • Synthesis of Derivatives this compound is significant for synthesizing derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties. These synthetic routes require careful control of reaction conditions and purification processes to yield high-quality products.
  • Interaction Studies Interaction studies involving this compound focus on its binding affinity and activity against various biological targets. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in disease pathways. Understanding these interactions is crucial for optimizing its pharmacological profile and minimizing side effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: Chloro (Cl) and nitro (NO₂) groups (e.g., 4b in ) reduce antioxidant activity compared to methoxy or hydroxy groups, likely due to decreased electron density . The target compound’s 4-butoxy group (electron-donating) may enhance reactivity in nucleophilic additions.

Key Findings :

  • Antioxidant Activity : Electron-rich substituents (e.g., hydroxy, methoxy) enhance radical scavenging. The target compound’s 3-fluoro group may stabilize reactive intermediates .
  • Anticancer Activity : Coumarin-pyrazole hybrids (e.g., 5m) show potent antiproliferative effects, suggesting that the target compound’s fluorophenyl group could similarly interact with cancer cell targets .
Physicochemical and Spectral Comparisons
  • IR Spectroscopy : Carbaldehyde C=O stretches appear at ~1640–1650 cm⁻¹ across analogues (e.g., 4a: 1647 cm⁻¹ ). The target compound’s butoxy C-O-C stretch should appear near 1250 cm⁻¹.
  • NMR Spectroscopy : The 3-fluorophenyl group in the target compound would show distinct ¹⁹F NMR shifts (~-110 to -120 ppm) and splitting patterns.
  • LogP : The butoxy group increases logP (~3.8 estimated) compared to 3-(4-chlorophenyl)-... (logP 3.56 ), enhancing lipid solubility.

Q & A

Q. Advanced

NMR Anomalies : Confirm solvent purity (e.g., deuterated DMSO residual peaks at 2.5 ppm). Use 2D NMR (COSY, HSQC) to assign overlapping signals.

Mass Discrepancies : Employ high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns (e.g., ⁷⁹Br/⁸¹Br vs. [M+H]⁺).

Dynamic Effects : Consider tautomerism (e.g., keto-enol equilibria) in DMSO-d₆, which may broaden peaks .

What strategies are effective for evaluating the antimicrobial activity of derivatives from this compound?

Q. Basic

  • Agar Diffusion Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Measure zones of inhibition (ZOI) at 100 µg/mL.
  • MIC Determination : Use broth microdilution (CLSI guidelines) with serial dilutions (1–256 µg/mL).
  • Positive Controls : Compare with ciprofloxacin or amphotericin B .

How can computational modeling predict the biological target affinity of this compound?

Q. Advanced

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or kinase enzymes).

QM/MM Calculations : Combine Gaussian (DFT) for electronic properties and molecular mechanics for protein-ligand dynamics .

ADMET Prediction : SwissADME or pkCSM estimates bioavailability and toxicity .

How are structural modifications (e.g., substituent variation) analyzed for structure-activity relationships (SAR)?

Q. Advanced

  • Electron-Withdrawing Groups : Introduce -NO₂ or -CF₃ at the phenyl ring to enhance electrophilicity and antimicrobial potency .
  • Alkoxy Chain Length : Vary butoxy to propoxy or pentoxy to study lipophilicity effects on membrane penetration .
  • Bioisosteric Replacement : Replace the aldehyde with a carboxylate to assess hydrogen bonding efficiency .

What experimental and computational methods validate hydrogen bonding networks in crystal structures?

Q. Advanced

  • SCXRD : Refine H-bond distances (e.g., O···H 1.8–2.2 Å) and angles (∠O–H···O > 120°) .
  • Hirshfeld Surface Analysis : CrystalExplorer maps intermolecular interactions (e.g., % contribution of H···O vs. H···H contacts) .
  • DFT Calculations : Compare experimental vs. computed H-bond strengths (e.g., B3LYP/6-31G*) .

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